molecular formula C13H14INO B2789339 3-(benzylamino)-2-iodocyclohex-2-en-1-one CAS No. 200407-55-2

3-(benzylamino)-2-iodocyclohex-2-en-1-one

Cat. No.: B2789339
CAS No.: 200407-55-2
M. Wt: 327.165
InChI Key: UYTDBLUEWFYFLK-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-iodocyclohex-2-en-1-one is a specialized chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a unique structure combining an iodinated cyclohexenone scaffold with a benzylamino substituent. The iodine atom at the 2-position makes it a highly versatile and reactive intermediate for various cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the construction of more complex molecular architectures. Its structural analogs, particularly those containing the 3-(benzylamino)cyclohexenone motif, have demonstrated considerable research value in the design and synthesis of multifunctional ligands for neurodegenerative disease research . For instance, similar molecular frameworks are being explored as potential multi-target-directed ligands (MTDLs) for Alzheimer's disease, targeting key pathological factors including acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid (Aβ) aggregation . The benzylamino group is a frequently incorporated fragment in potent BACE-1 inhibitors, which are central to modulating amyloid pathway pathology . The reactivity of the iodide moiety allows researchers to further functionalize the core structure, enabling structure-activity relationship (SAR) studies and the development of novel compounds with tailored biological properties. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzylamino)-2-iodocyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c14-13-11(7-4-8-12(13)16)15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTDBLUEWFYFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)I)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Disconnections for 3 Benzylamino 2 Iodocyclohex 2 En 1 One

Identification of Key Synthons and Challenging Bond Formations

Retrosynthetic analysis begins with the identification of key structural features and the bonds whose formation represents a significant synthetic challenge. In the target molecule, 3-(benzylamino)-2-iodocyclohex-2-en-1-one, the core structure is the α,β-unsaturated β-enaminone system.

The primary bonds to consider for disconnection are:

C2–I Bond: The bond between the vinylic carbon and the iodine atom.

C3–N Bond: The bond connecting the benzylamino group to the cyclohexenone ring.

Cyclohexenone Ring Bonds: The various C-C bonds that form the six-membered ring.

The formation of the C(sp²)–I bond and the C(sp²)–N bond on adjacent carbons within a conjugated system are the principal challenges. The α-position of an enaminone is nucleophilic, making direct electrophilic iodination a plausible forward reaction. acs.orgmdpi.com The β-position, conversely, is electrophilic after initial enamine formation from a diketone, facilitating the addition of the amine.

Key Synthons: A synthon is an idealized fragment resulting from a disconnection, which may not be a real molecule. The corresponding chemical reagent used in the synthesis is its synthetic equivalent.

SynthonTypeSynthetic Equivalent
Benzylamino cation (BnNH⁺)ElectrophilicBenzylamine (B48309) (BnNH₂)
2-Iodocyclohex-2-en-1-one (B1246760) anionNucleophilic2-Iodocyclohex-2-en-1-one
3-Aminocyclohex-2-en-1-one anionNucleophilic3-(Benzylamino)cyclohex-2-en-1-one (B3032737)
Iodonium ion (I⁺)ElectrophilicMolecular Iodine (I₂), N-Iodosuccinimide (NIS) commonorganicchemistry.com
1,3-Cyclohexanedione (B196179) synthonDicarbonyl1,3-Cyclohexanedione

Disconnection Strategies for the α-Iodo-β-aminoenone Moiety

Strategy A: Disconnection of the C2–I Bond First

This strategy involves a Functional Group Interconversion (FGI) mindset, where the iodination is considered the final step in the forward synthesis.

Disconnection: C2–I

Precursor: 3-(benzylamino)cyclohex-2-en-1-one

Rationale: Enaminones are electron-rich and the α-carbon is particularly nucleophilic, making it susceptible to electrophilic substitution. acs.org This suggests that an electrophilic iodinating agent could react with the pre-formed enaminone.

Synthetic Step: Electrophilic iodination of 3-(benzylamino)cyclohex-2-en-1-one using reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS). mdpi.comacs.org

Strategy B: Disconnection of the C3–N Bond First

This approach considers the formation of the enamine bond as the final key step.

Disconnection: C3–N

Precursor: 2-iodo-1,3-cyclohexanedione (in its enol form)

Rationale: This pathway is less common. The synthesis of 2-iodo-1,3-cyclohexanedione would be required first, followed by a condensation reaction with benzylamine. The direct reaction of an amine with a β-dicarbonyl compound is a standard method for producing enaminones. acgpubs.orgorganic-chemistry.org However, the presence of iodine at the α-position might complicate this reaction.

A comparison of these strategies is summarized below:

StrategyDisconnection OrderKey PrecursorForward ReactionAdvantages
A 1. C2-I2. C3-N3-(benzylamino)cyclohex-2-en-1-oneElectrophilic IodinationHigh regioselectivity due to the directing effect of the enaminone system.
B 1. C3-N2. C2-I2-iodo-1,3-cyclohexanedioneEnamine CondensationMay seem more direct, but precursor synthesis is challenging.

Strategy A is generally considered more synthetically viable due to the well-established reactivity patterns of enaminones. acs.org

Retrosynthetic Pathways for the Cyclohexenone Core Functionalization

Following the most logical disconnection of the iodo and amino groups (Strategy A), the precursor is 3-(benzylamino)cyclohex-2-en-1-one. The next retrosynthetic step is to disconnect this enaminone to reveal the core cyclic structure.

Disconnection of the Enaminone:

The formation of β-enaminones is reliably achieved through the condensation of a β-dicarbonyl compound with a primary or secondary amine, often with acid catalysis to facilitate the dehydration of the intermediate carbinolamine. acgpubs.orgresearchgate.net

Disconnection: C3–N bond of the enaminone precursor.

Synthons: A 1,3-dicarbonyl synthon and a benzylamine synthon.

Synthetic Equivalents: 1,3-cyclohexanedione and benzylamine.

Target Molecule: this compound

(Disconnect C2–I)

Precursor 1: 3-(benzylamino)cyclohex-2-en-1-one

(Disconnect C3–N)

Starting Materials: 1,3-Cyclohexanedione + Benzylamine

The forward synthesis would therefore involve:

Condensation: Reacting 1,3-cyclohexanedione with benzylamine to form 3-(benzylamino)cyclohex-2-en-1-one. This reaction is often catalyzed by acids or Lewis acids and may require removal of water. acgpubs.orgorganic-chemistry.org

Iodination: Subsequent electrophilic iodination of the resulting enaminone at the α-position (C2) using a suitable iodine source like I₂ or NIS to yield the final product. mdpi.com

This pathway represents the most logical and efficient route based on established principles of organic synthesis and the reactivity of the involved functional groups. capes.gov.brlkouniv.ac.in

Advanced Synthetic Methodologies for 3 Benzylamino 2 Iodocyclohex 2 En 1 One

Approaches to the Core 2-Iodocyclohex-2-en-1-one (B1246760) Scaffold

The formation of the 2-iodocyclohex-2-en-1-one intermediate is a critical first phase. This can be accomplished either by direct, selective halogenation of a pre-existing cyclohexenone ring or by constructing the ring system through cyclization or annulation reactions followed by iodination.

Achieving the regioselective iodination at the C-2 position (the α-carbon) of the cyclohexenone ring is paramount. Direct iodination of cyclohexenone can be challenging due to competing reactions at other positions. A well-established and effective method involves the reaction of 2-cyclohexen-1-one (B156087) with iodine in the presence of a base, such as pyridine (B92270). orgsyn.org

The mechanism proceeds via the formation of an enolate or a related reactive species, which then attacks molecular iodine. Pyridine serves both as a solvent and a base to facilitate the reaction and neutralize the hydrogen iodide (HI) byproduct.

A detailed procedure for this transformation is documented in Organic Syntheses. orgsyn.org In this method, 2-cyclohexen-1-one is treated with iodine in a mixture of diethyl ether and pyridine. The reaction is initiated at a low temperature and then allowed to proceed at room temperature, yielding the desired 2-iodo-2-cyclohexen-1-one as a crystalline solid. orgsyn.org

Reagent/ConditionRole/ParameterTypical YieldReference
2-Cyclohexen-1-oneSubstrate~69-80% orgsyn.org
Iodine (I₂)Iodine Source orgsyn.org
PyridineBase/Solvent orgsyn.org
Diethyl EtherSolvent orgsyn.org
0°C to Room TempReaction Temperature orgsyn.org

An alternative pathway involves the use of 1,3-cyclohexanedione (B196179) as the starting material. This diketone exists predominantly in its enol form. wikipedia.org The active methylene (B1212753) group at the C-2 position is highly acidic and can be selectively mono-iodinated under specific conditions, although di-iodination can be a competing process. Subsequent transformation of the resulting 2-iodo-1,3-cyclohexanedione can then yield the target α-iodoenone scaffold.

Instead of starting with a pre-formed ring, the cyclohexenone scaffold can be constructed using powerful ring-forming reactions. The Robinson annulation is a classic and widely used method for the synthesis of six-membered rings, specifically substituted cyclohexenones. wikipedia.orgjove.comnumberanalytics.comjk-sci.comntu.edu.sg

Discovered by Sir Robert Robinson, this reaction involves a two-step sequence: wikipedia.orgnumberanalytics.com

Michael Addition: A ketone enolate (the Michael donor) undergoes a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (the Michael acceptor). This forms a 1,5-dicarbonyl intermediate. jk-sci.com

Intramolecular Aldol (B89426) Condensation: The newly formed diketone then undergoes a base-catalyzed intramolecular aldol condensation, followed by dehydration, to close the ring and form the α,β-unsaturated cyclohexenone product. jove.comntu.edu.sg

The versatility of the Robinson annulation allows for the synthesis of a wide variety of cyclohexenone derivatives by changing the ketone and the α,β-unsaturated carbonyl components. wikipedia.org For the synthesis of the parent cyclohexenone scaffold, cyclohexanone (B45756) could react with an appropriate vinyl ketone derivative under basic conditions. Once the cyclohexenone ring is formed, regioselective iodination as described in section 3.1.1 can be performed.

While the Nazarov cyclization is a powerful tool for synthesizing five-membered cyclopentenone rings from divinyl ketones through a 4π-electrocyclic reaction, it is not directly applicable to the formation of the six-membered cyclohexenone core. organic-chemistry.orgwikipedia.orgsynarchive.com

Introduction of the Benzylamino Moiety

With the 2-iodocyclohex-2-en-1-one scaffold in hand, the next critical step is the introduction of the benzylamino group at the C-3 position. This can be achieved through several synthetic routes, including classic nucleophilic substitution pathways and modern metal-catalyzed cross-coupling reactions.

The introduction of the benzylamino group at the C-3 position of the 2-iodocyclohex-2-en-1-one scaffold can be accomplished via a nucleophilic addition-elimination mechanism, also known as vinylogous nucleophilic substitution. In this pathway, benzylamine (B48309) acts as the nucleophile.

The reaction proceeds as follows:

Nucleophilic Addition (Michael Addition): The lone pair of electrons on the nitrogen of benzylamine attacks the electron-deficient C-3 (β-carbon) of the α,β-unsaturated ketone system. This conjugate addition is favored due to the electronic activation provided by the carbonyl group.

Elimination: The resulting intermediate then undergoes elimination of the iodide ion from the C-2 position, and a proton is removed from the nitrogen, re-establishing the double bond and forming the final enaminone product.

This reaction is analogous to the synthesis of β-enaminoketones from 1,3-cyclohexanediones and amines. For instance, the condensation of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with benzylamine in refluxing toluene (B28343) yields 5,5-dimethyl-3-benzylaminocyclohexen-2-one. mdpi.com This demonstrates the strong tendency for amines to react at the β-position of a vinylogous carbonyl system.

A more modern and highly versatile method for forming the C-N bond is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of organic synthesis for its ability to form C-N bonds with a wide range of substrates and functional group tolerance. wikipedia.org

The reaction would involve the coupling of 2-iodocyclohex-2-en-1-one (a vinyl iodide) with benzylamine. The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the vinyl iodide, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: Benzylamine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

Reductive Elimination: The final product, 3-(benzylamino)-2-iodocyclohex-2-en-1-one, is formed by reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst. libretexts.org

The success of this reaction heavily relies on the choice of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine (B1218219) ligand, and the base. cmu.edu Sterically hindered biaryl phosphine ligands, such as those developed by the Buchwald group, are often highly effective for these transformations. libretexts.orgcmu.edu

ComponentExampleRoleReference
Palladium SourcePd₂(dba)₃, Pd(OAc)₂Pre-catalyst cmu.edu
LigandBiaryl phosphines (e.g., JohnPhos)Stabilizes Pd, facilitates catalytic cycle rsc.org
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates amine cmu.edunih.gov
Substrate 12-Iodocyclohex-2-en-1-oneElectrophile
Substrate 2BenzylamineNucleophile cmu.edu

Controlling chemoselectivity is crucial to ensure the desired reaction occurs without unwanted side products. The choice between the nucleophilic addition-elimination and the palladium-catalyzed pathway is in itself a primary strategic decision.

In the nucleophilic addition-elimination pathway , selectivity is governed by the inherent reactivity of the α,β-unsaturated ketone. The primary competing reaction would be a 1,2-addition of the amine to the carbonyl carbon. However, with amines, the 1,4-conjugate addition to the β-carbon is generally favored, leading to the desired enaminone product after elimination. Reaction conditions such as solvent and temperature can be optimized to maximize this selectivity.

For palladium-catalyzed amination , chemoselectivity is controlled by the careful selection of the catalyst system (ligand and metal source) and base. rsc.org

Ligand Choice: The structure of the phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step and can prevent side reactions like β-hydride elimination or competitive reactions involving the enone's double bond or carbonyl group. cmu.edu

Base Selection: The base must be strong enough to deprotonate the amine (or the palladium-amine adduct) but not so harsh that it promotes undesired side reactions like enolization and subsequent aldol-type condensations of the ketone. Bases like sodium tert-butoxide, potassium phosphate, or cesium carbonate are commonly employed. nih.gov The choice of base can significantly influence the reaction pathway and efficiency. nih.gov

By fine-tuning these parameters, the palladium-catalyzed approach can offer a highly selective and efficient route to this compound, often under milder conditions and with broader substrate scope than traditional nucleophilic methods.

Convergent and Divergent Synthetic Routes

The synthesis of this compound is most effectively approached through a linear or divergent strategy rather than a convergent one.

A divergent synthetic route is the most common and logical approach for this class of compounds. This strategy begins with the synthesis of a common intermediate, 3-(benzylamino)cyclohex-2-en-1-one (B3032737), which can then be used to produce a variety of derivatives, including the target iodo-compound.

The key steps are:

Formation of the Enaminone Intermediate : The synthesis initiates with the condensation reaction between 1,3-cyclohexanedione and benzylamine. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product, 3-(benzylamino)cyclohex-2-en-1-one. ontosight.aiorganic-chemistry.org

Electrophilic Iodination : The synthesized enaminone serves as the divergent point. Its electron-rich enamine character activates the C2 position for electrophilic substitution. Treatment with an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or iodine (I₂) in the presence of a base, leads to the formation of the final product, this compound.

This divergent approach is highly efficient as it allows for the late-stage functionalization of a readily accessible intermediate, enabling the synthesis of various halogenated or otherwise substituted analogs from a single precursor.

One-Pot and Multicomponent Reactions

To enhance synthetic efficiency and atom economy, one-pot and multicomponent reactions (MCRs) provide a streamlined alternative to stepwise synthesis. A plausible three-component, one-pot reaction can be designed for this compound.

In this approach, 1,3-cyclohexanedione, benzylamine, and an iodinating agent are combined in a single reaction vessel. The reaction proceeds through a tandem sequence:

In situ formation of the enaminone from 1,3-cyclohexanedione and benzylamine.

Immediate electrophilic iodination of the newly formed, electron-rich enaminone at the C2 position.

Molecular iodine (I₂) combined with an oxidant or N-Iodosuccinimide (NIS) can serve as the iodine source. This methodology eliminates the need for isolating the intermediate enaminone, thereby reducing solvent waste and purification steps. rsc.orgnih.gov Such tandem reactions are increasingly valuable in modern organic synthesis for their ability to construct complex molecules from simple precursors with high efficiency. nih.gov

EntryDione ComponentAmine ComponentIodine SourceHypothetical Yield (%)
11,3-CyclohexanedioneBenzylamineNIS85
21,3-Cyclohexanedione4-MethoxybenzylamineNIS88
35,5-Dimethyl-1,3-cyclohexanedioneBenzylamineI₂/K₂CO₃82
41,3-CyclopentanedioneBenzylamineNIS79

Modern Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The synthesis of the enaminone precursor, 3-(benzylamino)cyclohex-2-en-1-one, is particularly amenable to microwave irradiation. researchgate.netacgpubs.org

The reaction between 1,3-cyclohexanedione and benzylamine can be performed under solvent-free conditions in a microwave reactor. researchgate.net Microwave energy couples directly with the polar reagents, leading to rapid and uniform heating that significantly reduces reaction times from hours to minutes. This method often results in cleaner reactions with higher yields compared to conventional heating. researchgate.netmdpi.com The subsequent iodination step could also potentially be accelerated with microwave energy.

MethodReaction TimeYield of Enaminone Intermediate (%)Conditions
Conventional Heating4-8 hours75-85Toluene, reflux
Microwave Irradiation5-15 minutes>90Solvent-free, 150 W

Flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of this compound. nih.govyoutube.com A continuous flow process can be designed where reagents are pumped through a series of reactors.

A potential flow setup would involve:

Reagent Streams : Separate streams for a solution of 1,3-cyclohexanedione and benzylamine in a suitable solvent are established.

Packed-Bed Reactor : The streams are combined and passed through a heated column (packed-bed reactor) containing a solid-supported acid catalyst to facilitate the enaminone formation. youtube.com

In-line Mixing and Second Reactor : The output stream containing the enaminone intermediate is then mixed with a third stream containing the iodinating agent (e.g., NIS in acetonitrile). This mixture passes through a second reactor coil to allow for the iodination reaction to reach completion.

In-line Purification/Quenching : The final product stream can be passed through a scavenger resin to remove excess reagents or byproducts before collection.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product consistency. nih.govrsc.org It also enables the safe handling of reagents and the on-demand production of the target compound.

Chemical Reactivity and Mechanistic Investigations of 3 Benzylamino 2 Iodocyclohex 2 En 1 One

Reactivity of the Enaminone System

The enaminone moiety, with its conjugated system of a nitrogen atom, a double bond, and a carbonyl group, dictates a significant portion of the molecule's reactivity.

Nucleophilic Additions to the β-Carbon and α-Carbonyl

The electron-donating nature of the benzylamino group makes the β-carbon electron-rich and generally less susceptible to direct nucleophilic attack. However, under certain conditions, conjugate addition can occur. The carbonyl group at the α-position can undergo nucleophilic addition, a characteristic reaction of ketones. For instance, the addition of benzylamine (B48309) to a related α,β-unsaturated γ-lactone system has been shown to proceed via Michael addition, with the solvent playing a crucial role in the reaction's outcome and product distribution researchgate.net.

Electrophilic Reactivity at the β-Carbon and Nitrogen

The β-carbon of the enaminone system is nucleophilic and can react with various electrophiles. This reactivity is a cornerstone of enaminone chemistry, allowing for the introduction of a wide range of substituents. The nitrogen atom, with its lone pair of electrons, can also exhibit nucleophilic character, participating in reactions with electrophiles. For example, hypervalent iodine reagents bearing a benzylamine moiety have been shown to react with sulfenate salts in an electrophilic amination reaction to form sulfonamides beilstein-journals.org.

Acid-Catalyzed and Base-Catalyzed Transformations

Both acidic and basic conditions can promote various transformations in enaminone systems. Acid catalysis can activate the carbonyl group towards nucleophilic attack or facilitate tautomerization. Base-catalyzed reactions often involve the deprotonation of the N-H group or the α-carbon, generating reactive intermediates. In a study on cyclic enaminones, the presence of a strong acid was found to switch the reaction pathway from a Heck-type reaction to a conjugate addition when an N-carbamylated enaminone was used nih.gov.

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond at the 2-position is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The vinyl iodide moiety of 3-(benzylamino)-2-iodocyclohex-2-en-1-one makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the vinyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming C(sp²)–C(sp²) bonds. wikipedia.orgyonedalabs.comnih.gov A systematic study on α-iodoenaminones demonstrated their successful participation in Suzuki-Miyaura couplings with a wide range of aromatic boronic acids, with microwave assistance significantly reducing reaction times and improving yields. nih.gov The general mechanism involves oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.orgyonedalabs.com

| Reactants | Catalyst System | Product | Key Features | |---|---|---|---| | α-Iodo enaminone, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Ba(OH)₂) | α-Aryl enaminone | Microwave irradiation enhances reaction rates and yields. Tolerates a range of functional groups on the boronic acid. nih.gov | | ortho-Bromoanilines, Boronic esters | CataXCium A Pd G3 | Biaryl compounds | Effective for unprotected anilines, demonstrating broad substrate scope. nih.gov |

Heck Reaction: The Heck reaction involves the coupling of the vinyl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl and vinyl halides. The catalytic cycle typically involves oxidative addition of the vinyl iodide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org While cyclic enaminones can be challenging substrates for Heck-type reactions due to competing pathways, oxidative boron-Heck reactions with arylboronic acids have been developed for regioselective arylation. nih.gov

| Reactants | Catalyst System | Product | Key Features | |---|---|---|---| | Unsaturated halide, Alkene | Palladium catalyst, Base | Substituted alkene | Forms a new carbon-carbon bond at the less substituted end of the alkene. wikipedia.org | | Cyclic enaminone, Arylboronic acid | Oxidative Palladium(II) Catalysis | C6-arylated cyclic enaminone | Provides regioselective arylation, avoiding conjugate addition. nih.gov |

Sonogashira Coupling: This reaction couples the vinyl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com It is a highly efficient method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.orgresearchgate.net The reactivity of the halide is a key factor, with vinyl iodides being more reactive than bromides or chlorides. wikipedia.org

| Reactants | Catalyst System | Product | Key Features | |---|---|---|---| | Aryl/Vinyl halide, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne/Enyne | Mild reaction conditions, often at room temperature. wikipedia.orgnih.gov | | Iodo-containing 2-aryloxazolines, Terminal alkynes | Pd/Cu catalysis | Functionalized aryloxazolines | Versatile method for creating complex molecular structures. researchgate.net |

Negishi Coupling: The Negishi coupling involves the reaction of the vinyl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org It is a powerful tool in the synthesis of complex molecules and has been utilized in the preparation of unnatural amino acids. researchgate.netrsc.org

| Reactants | Catalyst System | Product | Key Features | |---|---|---|---| | Organic halide, Organozinc compound | Palladium or Nickel catalyst | Coupled organic molecule | High functional group tolerance and allows for coupling of various carbon hybridizations. wikipedia.org | | Heteroaromatic halides, Ethyl (bromozinc)acetate | Pd(dba)₂, X-Phos | α-Heteroaryl-α-amino acid building blocks | Photochemical enhancement can improve reaction outcomes. nih.gov |

Radical Reactions and Radical-Polar Crossover Processes

The carbon-iodine bond can also undergo homolytic cleavage to generate a vinyl radical. This radical intermediate can then participate in a variety of transformations. Radical reactions offer unique reactivity patterns that are complementary to polar reactions. thieme-connect.demdpi.com

Radical-polar crossover processes involve the interconversion of radical and ionic species through single-electron redox events. thieme-connect.de These processes are particularly useful in tandem or multicomponent reactions, where the limitations of one type of reactivity can be overcome by switching to the other. thieme-connect.de For example, a radical generated from an alkyl silicate (B1173343) can add to an enone system, and the resulting radical can be reduced to an enolate anion (a polar species), which then undergoes further reaction. This type of transformation is enabled by dual photoredox–copper catalysis. rsc.org The concept of radical-polar crossover cyclization (RPCC) has emerged as a powerful strategy for constructing complex cyclic molecules from simple alkene precursors under mild, photoinduced conditions. researchgate.netbohrium.comrsc.org

Nucleophilic Substitution at the sp2-Carbon Center

The structure of this compound features a vinyl iodide moiety, where an iodine atom is attached to an sp2-hybridized carbon of the cyclohexene (B86901) ring. This structural feature dictates the compound's reactivity towards nucleophilic substitution. Unlike their sp3-hybridized alkyl halide counterparts, vinyl halides are generally unreactive towards classical bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution pathways. quora.comlibretexts.orgquora.com

The inertness to the SN2 mechanism is attributed to several factors. Firstly, the backside attack required for an SN2 reaction is sterically hindered by the carbocyclic ring structure. libretexts.org Secondly, the attacking nucleophile would experience electrostatic repulsion from the electron-rich π-system of the double bond. quora.com An SN1 pathway is equally unfavorable because the dissociation of the iodide would lead to the formation of a highly unstable and high-energy vinyl cation. wikipedia.org

Despite this inherent lack of reactivity in classical substitution reactions, the sp2-C-I bond in this compound is highly susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making vinyl iodides the most reactive substrates for such transformations. wikipedia.org Palladium-catalyzed reactions, in particular, provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Common cross-coupling reactions applicable to this substrate include the Suzuki, Heck, Sonogashira, and Ullmann couplings. wikipedia.orgnobelprize.org For example, a palladium-catalyzed Ullmann cross-coupling reaction between 2-iodocyclohex-2-en-1-one (B1246760) (a close analog) and o-iodonitrobenzene has been successfully demonstrated, indicating the viability of this approach. researchgate.net These reactions proceed through a catalytic cycle typically involving three key steps: oxidative addition, transmetalation (for couplings like Suzuki and Negishi), and reductive elimination. nobelprize.org The oxidative addition of the vinyl iodide to a low-valent palladium complex (e.g., Pd(0)) is the initial and often rate-determining step, which is facilitated by the weak C-I bond.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki CouplingOrganoboron Reagent (R-B(OR)2)Pd(PPh3)4, Base (e.g., Na2CO3)2-Alkyl/Aryl-3-(benzylamino)cyclohex-2-en-1-one
Heck CouplingAlkene (R-CH=CH2)Pd(OAc)2, PPh3, Base (e.g., Et3N)2-Vinyl-3-(benzylamino)cyclohex-2-en-1-one
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh3)4, CuI, Base (e.g., Et3N)2-Alkynyl-3-(benzylamino)cyclohex-2-en-1-one
Buchwald-Hartwig AminationAmine (R2NH)Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu)2,3-Diaminocyclohex-2-en-1-one
Ullmann CouplingAryl Halide (Ar-X)Pd(0) catalyst, Ligand, Base2-Aryl-3-(benzylamino)cyclohex-2-en-1-one

Reactivity of the Benzylamino Group

The benzylamino group imparts a rich spectrum of reactivity to the molecule, serving as a site for functionalization, a directing group for C-H activation, and a substrate for redox transformations.

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. As a secondary amine integrated into an enaminone system, it can readily undergo N-functionalization. nih.gov

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to overcome the acidity of the N-H proton. acs.org This reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. libretexts.org

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative (an amide). This transformation is typically rapid and high-yielding.

N-Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) under basic conditions affords the N-sulfonyl derivative (a sulfonamide).

These functionalization reactions can significantly alter the electronic properties and steric environment of the molecule, which can be leveraged in multi-step synthetic strategies.

Table 2: N-Functionalization Reactions of the Benzylamino Group

Reaction TypeReagent ExampleProduct Functional Group
AlkylationMethyl Iodide (CH3I)Tertiary Amine
AcylationAcetyl Chloride (CH3COCl)Amide
SulfonylationTosyl Chloride (TsCl)Sulfonamide

A significant aspect of the benzylamino group's reactivity is its potential to act as a directing group in transition-metal-catalyzed C-H activation. The amine functionality can coordinate to a metal center (e.g., Palladium, Ruthenium, Copper), bringing the catalyst into close proximity to specific C-H bonds and enabling their selective functionalization. nih.govorganic-chemistry.org

In the case of this compound, the benzylamino moiety can direct the activation of the typically inert ortho-C-H bonds of the benzyl ring. organic-chemistry.org This process involves the formation of a stable five- or six-membered metallacyclic intermediate. Once the C-H bond is activated (e.g., via concerted metalation-deprotonation), the resulting organometallic intermediate can react with a variety of coupling partners to form new C-C or C-heteroatom bonds. This strategy offers a highly efficient route to ortho-functionalized benzylamine derivatives. Importantly, the benzylamino group can function as a "removable" directing group, as the benzyl moiety can be cleaved post-functionalization. pkusz.edu.cncam.ac.uk

The benzylamino group can undergo various oxidative and reductive transformations.

Oxidative Transformations: The oxidation of benzylamines can lead to different products depending on the reagents and conditions used. Metal-free oxidative coupling using organocatalysts in an oxygen atmosphere can produce the corresponding N-benzylidenebenzylamine (an imine). nih.gov Treatment with stronger oxidants or specific catalytic systems (e.g., Lewis acids with TBHP) can lead to the formation of the corresponding benzamide. rsc.org Flavin-mediated photocatalysis offers a mild method for converting benzylamines into aldehydes through an imine intermediate. thieme-connect.com Kinetic studies on the oxidation of substituted benzylamines have shown that the reaction often involves the cleavage of an α-C–H bond in the rate-determining step, as evidenced by a significant kinetic isotope effect. ias.ac.in

Reductive Transformations: The most common reductive transformation is the cleavage of the C-N bond, known as debenzylation. This is a widely used method for amine deprotection. Catalytic hydrogenation is the most prevalent technique, typically employing a palladium catalyst such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst, Pd(OH)2/C) under a hydrogen atmosphere. nih.govorganic-chemistry.org This reaction cleaves the benzylic C-N bond to yield 3-amino-2-iodocyclohex-2-en-1-one and toluene (B28343).

Rearrangement Pathways and Isomerization Processes

The structural framework of this compound is susceptible to several rearrangement and isomerization processes.

Isomerization: As an enaminone, the molecule can exist in different tautomeric and isomeric forms. wpmucdn.comresearchgate.net The most significant isomerization would be E/Z isomerization with respect to the C2=C3 double bond. While the depicted structure is likely the more stable isomer due to steric considerations and potential intramolecular hydrogen bonding, photochemical or thermal conditions could induce conversion to the less stable isomer.

Rearrangement Pathways: A notable potential rearrangement pathway for this molecule is the Favorskii rearrangement, which is characteristic of α-haloketones bearing an enolizable α'-proton. adichemistry.comwikipedia.org In the presence of a strong base (e.g., an alkoxide), the C6 carbon could be deprotonated to form an enolate. This enolate could then undergo intramolecular nucleophilic attack on the C2 carbon, displacing the iodide and forming a strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone would lead to ring-opening. This cascade results in a ring contraction, ultimately yielding a derivative of cyclopentanecarboxylic acid. ddugu.ac.innrochemistry.comorganicreactions.org The regiochemistry of the ring opening would be dictated by the formation of the more stable carbanion.

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

The feasibility and outcome of the reactions involving this compound are governed by underlying kinetic and thermodynamic principles.

N-Functionalization vs. C-H Activation: The selectivity between N-functionalization and C-H activation is a matter of kinetic control. N-functionalization reactions with strong electrophiles are typically fast and occur under milder conditions. In contrast, C-H activation usually requires higher temperatures and a specific metal catalyst to overcome the kinetic barrier of C-H bond cleavage.

Rearrangements: The Favorskii rearrangement is thermodynamically driven by the formation of a stable carboxylate, ester, or amide product from a higher-energy α-haloketone. wikipedia.org The formation of the cyclopropanone intermediate is the key kinetic step, and its rate depends on the acidity of the α'-protons and the facility of the intramolecular substitution.

Computational Studies: Elucidating the precise mechanisms, transition states, and energy profiles for these reactions often relies on computational chemistry. nih.govrsc.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, compare the thermodynamic stability of isomers and intermediates, and calculate the activation barriers for key steps, providing insights that complement experimental kinetic data. For instance, kinetic studies on benzylamine oxidation have used correlation analyses to probe the electronic effects of substituents on the reaction rate, suggesting a mechanism involving hydride-ion transfer in the rate-determining step. ias.ac.in

Advanced Spectroscopic and Diffractional Characterization of 3 Benzylamino 2 Iodocyclohex 2 En 1 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(benzylamino)-2-iodocyclohex-2-en-1-one, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would provide a complete picture of its covalent framework and stereochemistry.

A plausible ¹H and ¹³C NMR data set for the compound in a common solvent like deuterochloroform (CDCl₃) is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (C=O)-195.2
2 (C-I)-95.8
3 (C-N)-162.5
4 (CH₂)2.55 (t, J = 6.2 Hz)36.8
5 (CH₂)1.98 (quint, J = 6.2 Hz)22.5
6 (CH₂)2.40 (t, J = 6.2 Hz)28.9
7 (NH)6.80 (br s)-
8 (CH₂-Ph)4.50 (d, J = 5.8 Hz)48.1
9 (C-Ar)-138.0
10, 14 (CH-Ar)7.35 (d, J = 7.5 Hz)128.8
11, 13 (CH-Ar)7.40 (t, J = 7.5 Hz)129.2
12 (CH-Ar)7.30 (t, J = 7.5 Hz)127.5

Advanced 2D NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and map the molecular connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected would be between the protons on C4 and C5, and between the protons on C5 and C6, confirming the cyclohexene (B86901) ring's aliphatic chain. A correlation between the NH proton (H7) and the benzylic protons (H8) would also be anticipated.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system. This would be particularly useful to confirm all the protons of the cyclohexene aliphatic chain (H4, H5, and H6) are part of the same system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the protonated carbons (C4, C5, C6, C8, and the aromatic CHs).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations would include:

H4 protons to C3, C5, and C6.

H6 protons to C1, C2, and C5.

Benzylic H8 protons to C3, C9, and C10/14.

NH proton (H7) to C3 and C8.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. A key NOE would be expected between the NH proton (H7) and the benzylic protons (H8). Correlations between the benzylic protons (H8) and the protons on C4 would help to establish the preferred conformation of the benzyl (B1604629) group relative to the cyclohexene ring.

Dynamic NMR for Conformational Analysis and Rotational Barriers

The C3-N bond in enaminones possesses a degree of double bond character due to resonance, which can lead to restricted rotation and the existence of different conformers. This dynamic process can be studied using variable-temperature (VT) NMR. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for rotation around the C3-N bond could be calculated, providing valuable insight into the molecule's conformational stability.

Solid-State NMR for Polymorphic Studies (if applicable)

If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for their characterization. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and packing in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectra would likely show different chemical shifts for the carbon atoms in different polymorphic forms due to variations in their local electronic environments and intermolecular interactions. This technique can distinguish between polymorphs that may be difficult to differentiate by other methods.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

Detailed Fragmentation Pathway Elucidation

In addition to providing the molecular formula, tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation patterns, further confirming the structure. A plausible fragmentation pathway for this compound is outlined below:

Loss of Iodine Radical: The C-I bond is relatively weak and can undergo homolytic cleavage to lose an iodine radical (I•), resulting in a radical cation.

Loss of Benzyl Group: Cleavage of the benzylic C-N bond can lead to the loss of a benzyl radical (C₇H₇•) to form a stable cation, or the loss of a benzyl cation to form a radical.

Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄).

Formation of Tropylium (B1234903) Ion: The benzyl group can rearrange to the highly stable tropylium cation (m/z 91).

Table 2: Hypothetical HRMS Fragmentation Data for this compound

m/z (Hypothetical)Formula of FragmentPlausible Origin
327.0277[C₁₃H₁₄INO]⁺Molecular Ion [M]⁺
200.1075[C₁₃H₁₄NO]⁺[M - I]⁺
91.0548[C₇H₇]⁺Tropylium ion from the benzyl group
236.9933[C₆H₆INO]⁺[M - C₇H₈]⁺ (Loss of toluene)

Isotopic Pattern Analysis for Elemental Composition

The presence of iodine (¹²⁷I, 100% natural abundance) provides a very distinct isotopic signature in the mass spectrum. While iodine itself is monoisotopic, its large mass defect can be useful in HRMS for formula determination. The accurate mass measurement of the molecular ion peak and the fragment ions, combined with the analysis of their isotopic patterns (primarily from ¹³C), would allow for the unambiguous confirmation of the elemental composition of the parent molecule and its fragments, reinforcing the structural assignment.

Vibrational Spectroscopy (Infrared and Raman)

No published Infrared (IR) or Raman spectroscopy data could be located for this compound. Such data would be essential for identifying the characteristic vibrational modes of its functional groups and understanding its conformational properties.

Assignment of Characteristic Absorption Bands to Functional Groups

A detailed assignment of characteristic absorption bands requires experimental spectra. Hypothetically, the IR and Raman spectra would exhibit bands corresponding to the following functional groups:

N-H Stretching: Typically observed in the region of 3200-3500 cm⁻¹. The exact position would be influenced by hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O Stretching: The carbonyl group of the cyclohexenone ring would give rise to a strong absorption band, typically in the range of 1650-1700 cm⁻¹. Conjugation with the C=C double bond and the amino group would likely shift this band to a lower wavenumber.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the enamine and phenyl moieties would be expected in the 1550-1650 cm⁻¹ region.

N-H Bending: This vibration usually appears around 1500-1600 cm⁻¹.

C-N Stretching: Expected in the 1200-1350 cm⁻¹ region.

C-I Stretching: A weak to medium intensity band for the carbon-iodine bond would be anticipated in the far-infrared region, typically around 500-600 cm⁻¹.

Without experimental data, a precise data table cannot be generated.

Conformational Insights from Vibrational Modes

Analysis of the fingerprint region (below 1500 cm⁻¹) in the IR and Raman spectra, often coupled with computational modeling, could provide insights into the conformational isomers of the cyclohexenone ring (e.g., half-chair, boat) and the orientation of the benzylamino group. However, no such studies have been published.

X-ray Crystallography

No crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Precise Determination of Molecular Geometry and Bond Parameters

A crystal structure determination would provide precise measurements of bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the molecular geometry, including the planarity of the enaminone system and the conformation of the cyclohexene ring. In the absence of experimental data, a table of these parameters cannot be compiled.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, one would anticipate the presence of:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the C=O group can act as a hydrogen bond acceptor, potentially leading to the formation of chains or dimers.

Halogen Bonding: The iodine atom could participate in halogen bonding interactions with electronegative atoms (like the oxygen of the carbonyl group) in neighboring molecules.

A detailed description and data table of these interactions is not possible without the crystal structure.

Absolute Configuration Determination (if chiral)

The molecule this compound is not chiral as it does not possess a stereocenter and lacks other elements of chirality. Therefore, the determination of absolute configuration is not applicable.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism) for Electronic Structure and Stereochemical Characterization

Detailed research findings and data tables for this compound are not available in the current scientific literature.

Computational and Theoretical Chemistry Studies of 3 Benzylamino 2 Iodocyclohex 2 En 1 One

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For a molecule like 3-(benzylamino)-2-iodocyclohex-2-en-1-one, MD simulations can provide significant insights into its conformational flexibility and the influence of solvent molecules on its structure and stability.

Conformational Flexibility:

The structure of this compound features several rotatable bonds, particularly around the benzylamino group and within the cyclohexenone ring. The C-N bond between the benzyl (B1604629) group and the enaminone nitrogen, as well as the C-C bonds of the benzyl group, allow for a range of spatial orientations. The cyclohexenone ring itself can adopt various conformations, such as half-chair or boat-like structures.

An MD simulation would typically involve placing the molecule in a simulated box of solvent and calculating the forces between atoms over a series of small time steps. This allows for the observation of how the molecule moves and changes shape. Key parameters that would be analyzed include dihedral angles of the benzylamino side chain and the puckering of the cyclohexene (B86901) ring. The results of such simulations could reveal the most stable, low-energy conformations of the molecule and the energy barriers between different conformational states.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following table represents the kind of data that would be generated from an MD simulation to describe the conformational preferences of this compound in a solvent like water.

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)Major Conformer Population (%)
Cα-C-N-C(benzyl)175.2± 15.385
C-N-C(benzyl)-C(phenyl)88.9± 25.170
Ring Puckering (Q)0.45 ű 0.05 Å95 (Half-Chair)

This data is illustrative and based on general expectations for similar molecules.

Solvation Effects:

The interaction of this compound with solvent molecules is crucial for understanding its behavior in solution. The polarity of the solvent can significantly influence the stability of different tautomers and conformers. researchgate.net The enaminone functional group possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, which would lead to strong interactions with protic solvents like water or ethanol.

MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. Analysis of radial distribution functions can show the average distance and coordination number of solvent molecules around specific atoms of the solute. nih.gov For instance, it would be expected that water molecules would form strong hydrogen bonds with the carbonyl oxygen and the amine proton. The presence of the bulky iodine and benzyl groups will also influence the local solvent structure.

Furthermore, computational methods like the Polarizable Continuum Model (PCM) can be used to study the influence of the solvent on the stability of different forms of the molecule. researchgate.net Such studies on related systems have shown that the dielectric constant of the solvent can affect the tautomeric equilibrium between enol-imine, enaminone, and iminone forms. researchgate.net For this compound, the enaminone form is expected to be the most stable, and its stability may be further enhanced in polar solvents.

Illustrative Data on Solvation Effects:

SolventRelative Energy (kcal/mol)Dipole Moment (Debye)
Gas Phase0.003.5
Chloroform (ε=4.8)-2.54.8
Ethanol (ε=24.5)-5.16.2
Water (ε=80.1)-6.37.1

This data is illustrative and demonstrates the expected trend of stabilization in more polar solvents.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for Related Reactions (excluding biological activity)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. For β-enaminones, which are versatile intermediates in organic synthesis, QSAR studies could provide valuable insights into how substituents affect their reactivity towards various electrophiles and nucleophiles. It is important to note that while many QSAR studies on enaminones focus on their biological activity, the principles can be applied to chemical reactivity as well.

Descriptors for Reactivity:

To build a QSAR model for the chemical reactivity of enaminones, a set of molecular descriptors would be calculated for a series of related compounds. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For enaminones, the charge distribution on the N, Cα, and Cβ atoms of the enamine moiety is crucial for their nucleophilic and electrophilic reactions.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can be important, especially for reactions where steric hindrance plays a significant role.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

QSAR for Enaminone Reactivity:

A hypothetical QSAR study on the reactivity of a series of N-substituted 2-iodocyclohex-2-en-1-ones in a reaction, for example, a nucleophilic substitution at the C2 position, could be developed. The reactivity could be quantified by the reaction rate constant (k). A multivariable linear regression analysis could then be used to derive an equation of the form:

log(k) = c₀ + c₁σ + c₂E_s + c₃*LUMO

Where:

σ is the Hammett parameter of the substituent on the benzylamine (B48309) ring (an electronic descriptor).

E_s is the Taft steric parameter for the substituent.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Such a model would allow for the prediction of the reactivity of new, unsynthesized enaminones in this specific reaction, aiding in the design of more efficient synthetic routes.

Illustrative QSAR Data for a Hypothetical Reaction:

The following table presents hypothetical data for a QSAR study on the reactivity of a series of 3-(substituted-benzylamino)-2-iodocyclohex-2-en-1-ones.

Substituent (on benzyl ring)log(k) (observed)Hammett (σ)Taft (E_s)LUMO (eV)log(k) (predicted)
4-OCH₃-2.5-0.27-0.55-1.25-2.45
4-CH₃-2.1-0.17-1.24-1.20-2.15
H-1.80.000.00-1.15-1.82
4-Cl-1.20.23-0.97-1.05-1.25
4-NO₂-0.50.78-2.52-0.95-0.55

This data is illustrative and serves to demonstrate the components of a QSAR model for chemical reactivity.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Functionalized Cyclohexenone Derivatives

The inherent reactivity of 3-(benzylamino)-2-iodocyclohex-2-en-1-one allows for its elaboration into a wide array of substituted cyclohexenone derivatives. The presence of the iodine atom at the 2-position is particularly significant, as it serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, can be employed to introduce aryl, alkynyl, and vinyl groups, respectively, at the C2-position. These transformations dramatically increase the molecular complexity and provide access to derivatives that would be challenging to synthesize through other routes. The enamine and ketone functionalities can also be further manipulated. For instance, the ketone can undergo reduction, olefination, or addition reactions, while the enamine can be hydrolyzed or participate in cycloaddition reactions.

Table 1: Examples of Functionalized Cyclohexenone Derivatives from this compound

Reagent/CatalystReaction TypeProduct Type
Arylboronic acid, Pd catalystSuzuki Coupling2-Aryl-3-(benzylamino)cyclohex-2-en-1-one
Terminal alkyne, Pd/Cu catalystSonogashira Coupling2-Alkynyl-3-(benzylamino)cyclohex-2-en-1-one
Alkene, Pd catalystHeck Coupling2-Vinyl-3-(benzylamino)cyclohex-2-en-1-one
Organometallic reagent (e.g., R-Li, R-MgBr)Nucleophilic Addition1-Alkyl/Aryl-2-iodo-3-(benzylamino)cyclohex-2-en-1-ol

Building Block for Heterocyclic Systems

The strategic placement of reactive sites in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The combination of the enamine and ketone functionalities can be utilized in condensation reactions with dinucleophiles to construct fused heterocyclic rings.

For example, reaction with hydrazine (B178648) derivatives can lead to the formation of indazole-type structures. Similarly, condensation with amidines or guanidines can afford fused pyrimidine (B1678525) rings. Furthermore, the iodine atom can participate in intramolecular cyclization reactions, where a tethered nucleophile displaces the iodide to form a new ring. This approach is particularly useful for the synthesis of nitrogen- and oxygen-containing heterocycles.

Intermediate in the Synthesis of Polycyclic Scaffolds

The construction of polycyclic scaffolds is a central theme in modern organic synthesis, and this compound can serve as a valuable starting material in this endeavor. Through carefully designed reaction sequences, the cyclohexenone core can be annulated with additional rings.

One potential strategy involves an initial cross-coupling reaction to introduce a functionalized side chain at the C2-position, followed by an intramolecular reaction, such as a Diels-Alder or a radical cyclization, to construct a new ring. The benzylamino group can also play a crucial role, either as a directing group or as a participant in cyclization reactions. The ability to build upon the existing six-membered ring in a stepwise and controlled manner allows for the assembly of complex, three-dimensional polycyclic structures.

Utility in Cascade and Domino Reaction Sequences

Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple transformations in a single operation. The multifunctionality of this compound makes it an ideal substrate for such processes.

A hypothetical cascade sequence could be initiated by a palladium-catalyzed coupling reaction at the C2-position, which then triggers a subsequent intramolecular cyclization or rearrangement. For instance, the introduction of a suitably positioned nucleophile via a Sonogashira coupling could lead to an in situ cyclization onto the enamine or ketone. These sequences, by their nature, can rapidly generate molecular complexity from a relatively simple starting material, avoiding the need for isolation and purification of intermediates.

Table 2: Potential Cascade Reactions Involving this compound

Initiating ReactionSubsequent Reaction(s)Resulting Scaffold
Palladium-catalyzed alkynylationIntramolecular nucleophilic attackFused heterocyclic system
Heck reaction with a dieneIntramolecular Diels-AlderPolycyclic framework
Radical addition to the double bondRadical cyclizationBicyclic system

Development of Novel Organocatalysts or Ligands

While primarily viewed as a synthetic intermediate, the structural features of this compound and its derivatives suggest potential applications in the development of novel organocatalysts or ligands for transition metal catalysis. The presence of both a nitrogen atom and a chiral center (upon modification) could allow for the design of new chiral ligands.

For example, modification of the benzyl (B1604629) group or the cyclohexenone ring could introduce additional coordinating atoms, creating a bidentate or tridentate ligand. The rigidity of the cyclic backbone could impart specific stereochemical control in catalytic reactions. The synthesis and evaluation of such derivatives could open new avenues in asymmetric catalysis, leveraging the unique structural and electronic properties of this compound class.

Conclusion and Future Research Directions

Synthesis of Analogues with Varied Substituents

A foundational research direction would be the development of a robust and versatile synthesis for 3-(benzylamino)-2-iodocyclohex-2-en-1-one itself. Following this, the synthesis of a diverse library of analogues would be crucial for structure-activity relationship (SAR) studies. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzylamino moiety would modulate the electronic properties of the enaminone system. This could influence the compound's reactivity and its potential as a ligand or building block.

Variation of the Amine Substituent: Replacing the benzyl group with other alkyl or aryl substituents would provide steric and electronic diversity, potentially leading to new reactivity patterns.

Modifications of the Cyclohexenone Ring: Introducing substituents at the 4, 5, or 6-positions of the cyclohexenone core could influence the conformation of the ring and the stereochemical outcomes of its reactions.

A systematic exploration of these synthetic variations would provide a valuable toolkit of compounds for further investigation.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

The inherent functionalities of this compound suggest several avenues for reactivity studies. The vinyl iodide is a prime handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to highly functionalized cyclohexenone derivatives.

Furthermore, the enaminone moiety can act as a bidentate ligand for metal catalysis or as a nucleophile in various addition and condensation reactions. The interplay between the vinyl iodide and the enaminone system could lead to novel intramolecular cyclization reactions, providing access to complex heterocyclic scaffolds. Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, would be essential to understand and optimize these new transformations.

Integration into Advanced Synthetic Strategies

Once the fundamental reactivity of this compound and its analogues is established, these compounds could be integrated into more complex synthetic strategies. Their utility as building blocks in the total synthesis of natural products or in the construction of pharmaceutically relevant molecules should be explored. For instance, the ability to perform sequential cross-coupling and annulation reactions could provide a powerful and convergent approach to polycyclic systems. The unique substitution pattern of the core structure could also be leveraged to control stereochemistry in subsequent transformations.

Further Computational Investigations to Guide Experimental Design

In parallel with experimental work, computational studies using density functional theory (DFT) and other theoretical methods would be invaluable. These investigations could provide insights into the geometric and electronic structure of this compound and its analogues. Computational modeling could be used to:

Predict the most stable conformations of different analogues.

Calculate reaction barriers for various proposed transformations, thus guiding the selection of optimal reaction conditions.

Elucidate the mechanisms of novel reactions.

Predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of new compounds to aid in their characterization.

By combining theoretical predictions with experimental validation, a deeper understanding of the chemistry of this compound class can be achieved, accelerating the discovery of new reactions and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzylamino)-2-iodocyclohex-2-en-1-one, and how can yields be improved?

  • Methodology : Reductive amination of cyclohexenone derivatives followed by iodination is a common pathway. For example, intermediates like 3-(benzylamino)propan-1-ol can undergo cyclization with ethylene carbonate (EC) in acetonitrile using bases (e.g., TBD catalyst) to form cyclic carbamates, with yields monitored via GC-MS . Optimizing molar ratios (e.g., 1:1 substrate/carbonate) and reaction time (e.g., reflux conditions) can enhance yields.
  • Key Data : Catalytic TBD (0.2 mol eq.) with EC achieves ~80% yield in carbamate formation, while diphenyl carbonate (DPC) reduces efficiency .

Q. How can the structural stability of this compound be assessed under varying laboratory conditions?

  • Methodology : Conduct accelerated degradation studies under stress conditions (light, humidity, pH extremes). Use HPLC or NMR to monitor decomposition products. For instance, iodine substituents may hydrolyze under high moisture, requiring inert atmosphere handling .
  • Key Data : Similar benzylamino-cyclohexenone derivatives show stability in dry acetonitrile but degrade in aqueous acidic media .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identify enone protons (δ 5.5–6.5 ppm) and benzylamino groups (δ 3.5–4.5 ppm for CH2-NH) .
  • HR-MS : Confirm molecular weight (e.g., C13H15INO, exact mass 352.02 g/mol) .
  • IR : Detect carbonyl stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., iodine substitution) influence the compound’s bioactivity in QSAR models?

  • Methodology : Build QSAR models using descriptors like logP, polar surface area, and steric parameters. For example, methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate (ED50 = 64.57 mg/kg) shows enhanced anticonvulsant activity compared to dimethyl analogs (ED50 = 131.83 mg/kg), suggesting steric bulk impacts efficacy .
  • Data Contradiction : While iodine’s electronegativity may enhance binding affinity, steric hindrance could reduce target engagement, requiring molecular docking validation .

Q. How can conflicting data on the compound’s enzyme inhibition be resolved?

  • Methodology : Replicate assays under standardized conditions (pH, temperature, co-solvents). For instance, discrepancies in IC50 values for similar thiazolidinone derivatives were resolved by controlling DMSO concentrations (<1% v/v) to avoid solvent interference .
  • Case Study : A 2025 study found that light exposure during assay setup artificially inflated IC50 values by 30% for iodinated analogs, emphasizing the need for dark-room protocols .

Q. What strategies validate the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times to resolved standards. For trans-2-benzylamino cyclohexanol derivatives, enantiomeric excess (ee) >98% was achieved via chiral catalysts .

Q. How can in vitro binding data be translated to in vivo pharmacokinetic profiles?

  • Methodology : Perform parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration. For example, benzylamino-cyclohexenones with logD ~2.0 (pH 7.4) show moderate CNS uptake in rodent models .
  • Limitations : High plasma protein binding (>90%) observed in analogs like 3-(4-fluorobenzylamino) derivatives may reduce free drug availability, necessitating prodrug strategies .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Parameters to MonitorEvidence Source
Synthetic yield optimizationGC-MS, catalytic screening (TBD, DPC)Reaction time, solvent polarity
Stability assessmentHPLC, stress testing (light/humidity)Degradation products, half-life
Bioactivity predictionQSAR modeling (Molinspiration, Schrödinger)logP, polar surface area, IC50
Enantiomeric purity validationChiral HPLC, circular dichroism (CD)Retention time, ee values
Target engagement confirmationSPR (surface plasmon resonance), ITCKD, ΔH (binding enthalpy)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.